molecular formula C21H22FN3O2 B12184743 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B12184743
M. Wt: 367.4 g/mol
InChI Key: LZRHZCMMDJALRS-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Fluorination: The indole ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acylation: The fluoro-substituted indole is acylated with an appropriate acyl chloride to introduce the acetamide group.

    Morpholine Substitution: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine
  • (6-Fluoro-7-methyl-1H-indol-2-yl)methylamine
  • Ethyl 6-fluoro-1H-indole-2-carboxylate
  • (3-Fluoro-4-methyl-phenyl)-(1H-indol-3-ylmethylene)-amine

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to its specific combination of a fluoro-substituted indole ring and a morpholine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H22FN3O2/c22-18-4-3-17-7-8-25(20(17)13-18)15-21(26)23-19-5-1-16(2-6-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26)

InChI Key

LZRHZCMMDJALRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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